(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Germicidin A is a natural product derived from the genus Streptomyces, specifically Streptomyces viridochromogenes. It is a pyranone compound known for its autoregulatory properties, particularly its ability to inhibit spore germination at very low concentrations (200 pM).

Preparation Methods

Synthetic Routes and Reaction Conditions: Germicidin A is synthesized through a type III polyketide synthase (PKS) pathway. The enzyme germicidin synthase (Gcs) catalyzes the formation of germicidin A using acyl carrier protein (ACP) as a starter unit donor. The process involves the condensation of acyl-ACP with malonyl-CoA, followed by cyclization to form the pyranone ring .

Industrial Production Methods: Industrial production of germicidin A typically involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, such as high-performance liquid chromatography (HPLC), to isolate germicidin A in its pure form .

Chemical Reactions Analysis

Types of Reactions: Germicidin A undergoes various chemical reactions, including:

Oxidation: Germicidin A can be oxidized to form corresponding hydroxy derivatives.

Reduction: Reduction reactions can convert germicidin A into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the germicidin A molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include hydroxy derivatives, reduced forms of germicidin A, and substituted pyranone compounds .

Scientific Research Applications

Germicidin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzyme catalysis.

Biology: Germicidin A is used to study spore germination and hyphal elongation in Streptomyces species.

Industry: Germicidin A can be used in the development of biocontrol agents for agricultural applications.

Mechanism of Action

Germicidin A exerts its effects by inhibiting spore germination and hyphal elongation in Streptomyces species. It acts as an autoregulatory inhibitor, preventing the germination of its own arthrospores at low concentrations. At higher concentrations, germicidin A inhibits the Na⁺/K⁺-activated ATPase, disrupting cellular ion balance and leading to cell death .

Comparison with Similar Compounds

Germicidin B: Similar structure but with different alkyl substitutions.

Germicidin C: Another homolog with variations in the alkyl chain.

Surugapyrone A (Germicidin D): Structurally similar but with distinct biological activities.

Uniqueness: Germicidin A is unique due to its high potency as an autoregulatory inhibitor of spore germination and its ability to inhibit ATPase activity. Its specific structure and functional groups contribute to its distinct biological activities compared to other germicidin homologs .

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

NPQKQKITPJTEBK-ZETCQYMHSA-N |

Isomeric SMILES |

CCC1=C(C=C(OC1=O)[C@@H](C)CC)O |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)

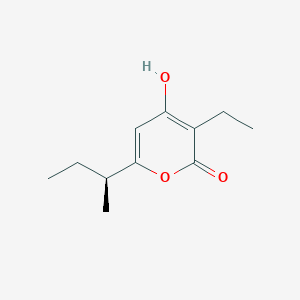

![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)

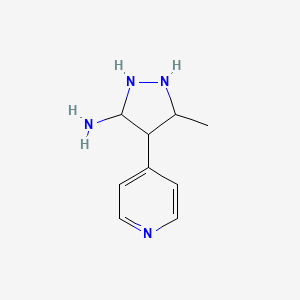

![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)

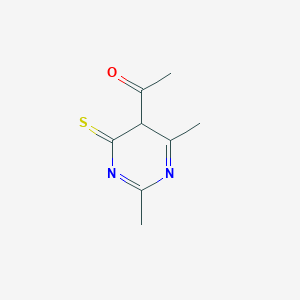

![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)